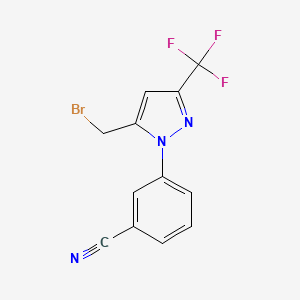

3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) is facilitated by the use of 1,3,5-Tris(hydrogensulfato) benzene (THSB) as a catalyst, which offers excellent yields and eco-friendly reaction conditions . Similarly, the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives involves a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . These methods highlight the versatility of pyrazole synthesis and the potential for creating a wide array of derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques and X-ray crystallography. For example, the structure of novel pyrazole derivatives has been confirmed by X-ray analysis, which provides detailed information about the molecular conformation and crystal packing . The molecular sheets formed by hydrogen bonds and stabilized by electrostatic energy contributions are common features in these structures .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with heterocyclic diazonium salts leads to the formation of hydrazones, which can further cyclize into various heterocyclic compounds . The reactivity of these compounds is influenced by the presence of functional groups such as nitriles and bromomethyl groups, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic methods and computational chemistry. Quantum mechanical calculations, such as Density Functional Theory (DFT), can predict vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . These properties are crucial for understanding the reactivity and potential applications of the compounds. Additionally, the thermal stability and decomposition patterns can be analyzed using thermogravimetric analysis .

Safety and Hazards

properties

IUPAC Name |

3-[5-(bromomethyl)-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N3/c13-6-10-5-11(12(14,15)16)18-19(10)9-3-1-2-8(4-9)7-17/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJOYHFTOTWSHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=CC(=N2)C(F)(F)F)CBr)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162283 |

Source

|

| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile | |

CAS RN |

327046-84-4 |

Source

|

| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327046-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Bromomethyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)